(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one
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Overview
Description
(5S)-3-methyl-4-oxa-1-azabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. These methods allow for better control over reaction parameters and can lead to more efficient production compared to traditional batch synthesis.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving nitrogen and oxygen-containing heterocycles.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring system.
Oxazoline: A five-membered ring containing both nitrogen and oxygen atoms.
Isoxazole: A five-membered ring with nitrogen and oxygen atoms in different positions compared to oxazoline.
Uniqueness
(5S)-3-methyl-4-oxa-1-azabicyclo[320]heptan-7-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NO2/c1-4-3-7-5(8)2-6(7)9-4/h4,6H,2-3H2,1H3/t4?,6-/m0/s1 |
InChI Key |
FXXIHXSJFNIKGL-RZKHNPSRSA-N |
Isomeric SMILES |
CC1CN2[C@@H](O1)CC2=O |
Canonical SMILES |
CC1CN2C(O1)CC2=O |
Origin of Product |
United States |
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